molecular formula C14H11N3O5S B14434753 3-Ethoxy-1,7-dinitro-10H-phenothiazine CAS No. 74834-95-0

3-Ethoxy-1,7-dinitro-10H-phenothiazine

Cat. No.: B14434753
CAS No.: 74834-95-0
M. Wt: 333.32 g/mol
InChI Key: URCDNECVLMOMAD-UHFFFAOYSA-N
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Description

3-Ethoxy-1,7-dinitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes ethoxy and dinitro functional groups attached to the phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1,7-dinitro-10H-phenothiazine typically involves the nitration of 3-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient nitration while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1,7-dinitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenothiazine derivatives.

Scientific Research Applications

3-Ethoxy-1,7-dinitro-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1,7-dinitro-10H-phenothiazine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions. The ethoxy group influences its solubility and overall chemical behavior. The compound’s effects are mediated through pathways involving electron transfer and radical formation.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dinitro-10H-phenothiazine
  • 3,11-Dinitro-10H-phenothiazine
  • 3,7-Dinitro-phenothiazine

Uniqueness

3-Ethoxy-1,7-dinitro-10H-phenothiazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to other dinitro-phenothiazine derivatives

Properties

CAS No.

74834-95-0

Molecular Formula

C14H11N3O5S

Molecular Weight

333.32 g/mol

IUPAC Name

3-ethoxy-1,7-dinitro-10H-phenothiazine

InChI

InChI=1S/C14H11N3O5S/c1-2-22-9-6-11(17(20)21)14-13(7-9)23-12-5-8(16(18)19)3-4-10(12)15-14/h3-7,15H,2H2,1H3

InChI Key

URCDNECVLMOMAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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